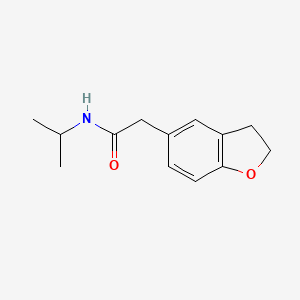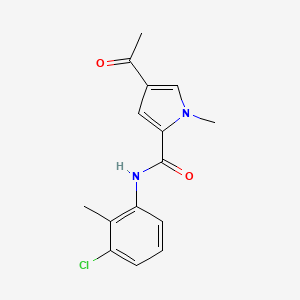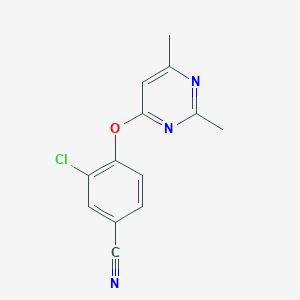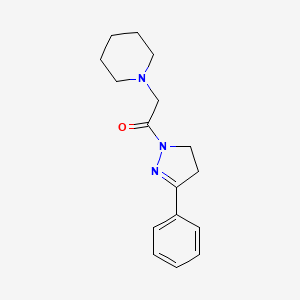
1-(5-Phenyl-3,4-dihydropyrazol-2-yl)-2-piperidin-1-ylethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(5-Phenyl-3,4-dihydropyrazol-2-yl)-2-piperidin-1-ylethanone is a chemical compound that has attracted the attention of many researchers due to its potential applications in the field of medicinal chemistry. This compound belongs to the class of pyrazole derivatives and exhibits interesting biological activities that make it a promising candidate for the development of new drugs.
作用机制
The mechanism of action of 1-(5-Phenyl-3,4-dihydropyrazol-2-yl)-2-piperidin-1-ylethanone is not fully understood. However, it is believed to exert its biological activities through the modulation of various signaling pathways in the body. For example, it has been reported to inhibit the production of pro-inflammatory cytokines and chemokines, which are responsible for the initiation and progression of inflammatory responses.
Biochemical and Physiological Effects:
1-(5-Phenyl-3,4-dihydropyrazol-2-yl)-2-piperidin-1-ylethanone has been shown to exert several biochemical and physiological effects in the body. It has been reported to reduce the levels of oxidative stress markers and improve antioxidant enzyme activities. It has also been shown to inhibit the proliferation of cancer cells and induce apoptosis in these cells.
实验室实验的优点和局限性
One of the advantages of using 1-(5-Phenyl-3,4-dihydropyrazol-2-yl)-2-piperidin-1-ylethanone in lab experiments is its potent biological activity. This makes it a valuable tool for studying various biological processes and testing the efficacy of new drugs. However, one of the limitations of using this compound is its relatively high cost, which may limit its use in certain research settings.
未来方向
There are several future directions for research on 1-(5-Phenyl-3,4-dihydropyrazol-2-yl)-2-piperidin-1-ylethanone. Some of these include:
1. Further studies on the mechanism of action of this compound to better understand its biological effects.
2. Development of new derivatives of this compound with improved potency and selectivity.
3. Investigation of the potential of this compound as a lead compound for the development of new drugs for the treatment of various diseases.
4. Study of the pharmacokinetic and pharmacodynamic properties of this compound to optimize its use in clinical settings.
5. Investigation of the potential of this compound as a diagnostic tool for the detection of various diseases.
Conclusion:
In conclusion, 1-(5-Phenyl-3,4-dihydropyrazol-2-yl)-2-piperidin-1-ylethanone is a promising compound that exhibits potent biological activities. It has been extensively studied for its potential applications in the field of medicinal chemistry and has shown promising results in various preclinical studies. Further research is needed to fully understand the mechanism of action of this compound and to optimize its use in clinical settings.
合成方法
The synthesis of 1-(5-Phenyl-3,4-dihydropyrazol-2-yl)-2-piperidin-1-ylethanone can be achieved through several methods. One of the commonly used methods involves the reaction of 1-(2-piperidin-1-ylethanone)-3-phenylpropane-1,3-dione with hydrazine hydrate in the presence of a catalyst. The reaction proceeds through a condensation reaction and yields the desired product in good yields.
科学研究应用
1-(5-Phenyl-3,4-dihydropyrazol-2-yl)-2-piperidin-1-ylethanone has been extensively studied for its potential applications in the field of medicinal chemistry. Several studies have reported that this compound exhibits potent anti-inflammatory, analgesic, and anti-cancer activities. It has also been shown to possess antimicrobial properties against various bacterial and fungal strains.
属性
IUPAC Name |
1-(5-phenyl-3,4-dihydropyrazol-2-yl)-2-piperidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O/c20-16(13-18-10-5-2-6-11-18)19-12-9-15(17-19)14-7-3-1-4-8-14/h1,3-4,7-8H,2,5-6,9-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXSQXICRIXBVLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC(=O)N2CCC(=N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Phenyl-3,4-dihydropyrazol-2-yl)-2-piperidin-1-ylethanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


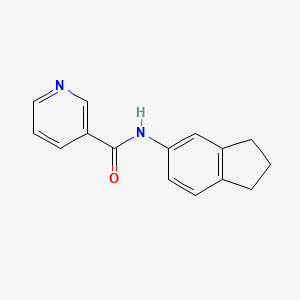
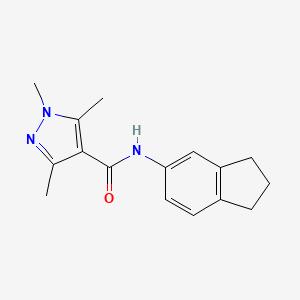
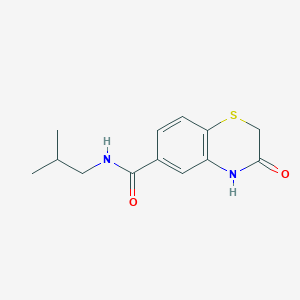
![3-[4-(1H-indol-3-yl)piperidin-1-yl]propanenitrile](/img/structure/B7472653.png)

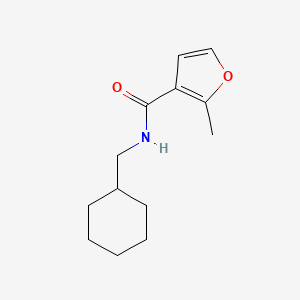
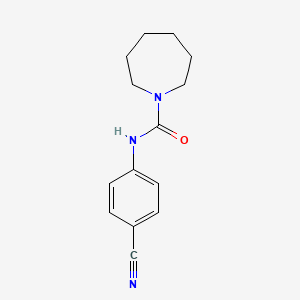
![5-[(3,5-Dimethylphenyl)methyl]-1-methylpyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7472684.png)
![(3S)-2-[[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3,4-dihydro-1H-isoquinoline-3-carboxamide](/img/structure/B7472687.png)
